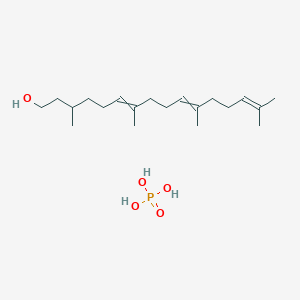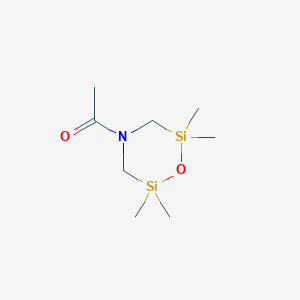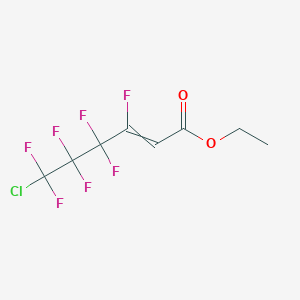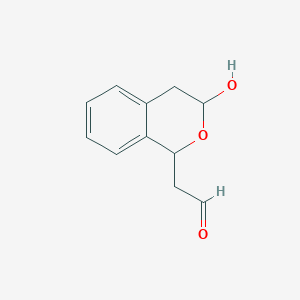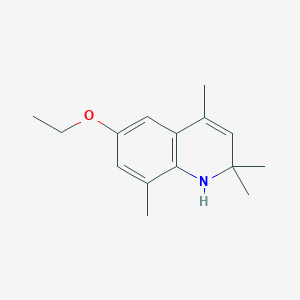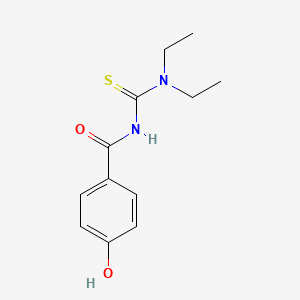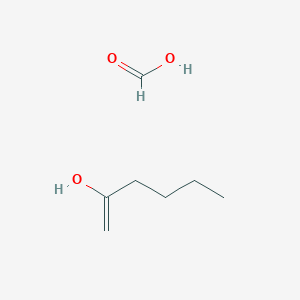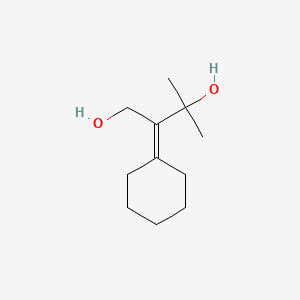![molecular formula C11H20O3 B14272724 3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal CAS No. 139685-62-4](/img/structure/B14272724.png)
3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal is an organic compound with a complex structure that includes a butanal backbone with a methyl group and an oxan-2-yl-oxy-methyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3-methylbutanal with oxan-2-yl-oxy-methyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxan-2-yl-oxy-methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanoic acid.
Reduction: 3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The oxan-2-yl-oxy-methyl group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability and effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-butanol: A structurally similar compound with an alcohol group instead of an aldehyde.
3-Methylbutanal: Lacks the oxan-2-yl-oxy-methyl substituent, making it less complex.
2-Methyl-3-butanone: Contains a ketone group instead of an aldehyde.
Uniqueness
3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal is unique due to the presence of the oxan-2-yl-oxy-methyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in various fields.
Propriétés
Numéro CAS |
139685-62-4 |
|---|---|
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
3-methyl-2-(oxan-2-yloxymethyl)butanal |
InChI |
InChI=1S/C11H20O3/c1-9(2)10(7-12)8-14-11-5-3-4-6-13-11/h7,9-11H,3-6,8H2,1-2H3 |
Clé InChI |
NYBXHAPQWZGOSR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(COC1CCCCO1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14272643.png)
![1,18-Diazoniatricyclo[29.3.1.114,18]hexatriaconta-1(35),14,16,18(36),31,33-hexaene](/img/structure/B14272654.png)
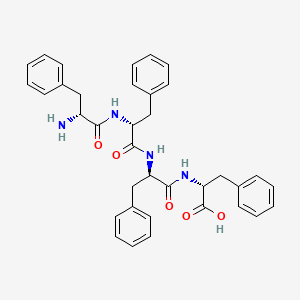
![1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14272662.png)
